molecular formula C24H17NS3 B13143739 N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine CAS No. 888488-90-2

N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine

Cat. No.: B13143739
CAS No.: 888488-90-2
M. Wt: 415.6 g/mol
InChI Key: GGEIRSXUQLGUFK-UHFFFAOYSA-N
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Description

N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine is a complex organic compound that features a unique structure with multiple thiophene rings and diphenylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine typically involves the formation of thiophene rings through well-established methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of sulfur-containing reagents with carbonyl compounds under specific conditions to form the thiophene rings.

For instance, the Gewald reaction involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester, leading to the formation of aminothiophene derivatives . The Paal-Knorr synthesis involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms or the thiophene rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine is unique due to its multiple thiophene rings and diphenylamine groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and semiconductors.

Properties

CAS No.

888488-90-2

Molecular Formula

C24H17NS3

Molecular Weight

415.6 g/mol

IUPAC Name

N,N-diphenyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-amine

InChI

InChI=1S/C24H17NS3/c1-3-8-18(9-4-1)25(19-10-5-2-6-11-19)24-16-15-23(28-24)22-14-13-21(27-22)20-12-7-17-26-20/h1-17H

InChI Key

GGEIRSXUQLGUFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5

Origin of Product

United States

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